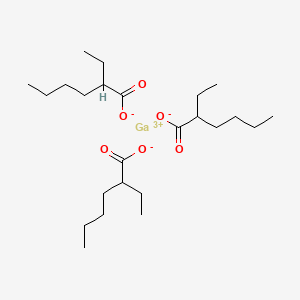

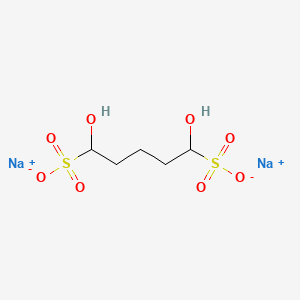

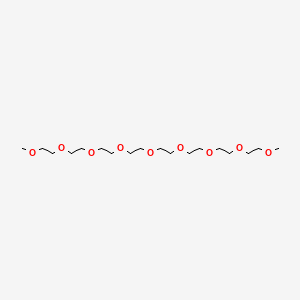

![molecular formula C15H13N3OS B1606505 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol CAS No. 91759-68-1](/img/structure/B1606505.png)

5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol

概要

説明

“5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of “5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol” involves several steps. It starts with the conversion of 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate, which then undergoes hydrazinolysis. The resulting hydrazide is cyclized with phenyl isothiocyanate via 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide, an intermediate, to form 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol .Chemical Reactions Analysis

Triazoles, including “5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol”, show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .科学的研究の応用

Antimicrobial Activity

The triazole moiety, particularly the 1,2,4-triazole derivatives, are known for their antimicrobial properties. They have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of the phenyl and methoxy-phenyl groups may enhance these properties, making this compound a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Compounds with the 1,2,4-triazole structure have shown promising results in anticancer studies. They have been tested against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116), showing significant inhibitory activity . The specific compound could be researched further for its efficacy against cancer cells.

Antioxidant Properties

The antioxidant capacity of triazole derivatives is another area of interest. These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. Studies have shown that certain triazole compounds exhibit antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related conditions.

Anti-inflammatory and Analgesic Effects

Triazoles are also investigated for their anti-inflammatory and analgesic effects. These properties make them valuable in the treatment of chronic inflammatory diseases and pain management . The compound could be explored for these therapeutic applications, given its triazole core.

Corrosion Inhibition

The triazole ring system has been used as an effective corrosion inhibitor for various metals and alloys. Research on similar compounds has demonstrated their ability to protect metals from corrosive environments, which is crucial in industrial applications . The methoxy-phenyl and phenyl substituents in the compound may influence its binding affinity to metal surfaces, enhancing its inhibition efficiency.

Neurobehavioral Effects

Research on triazole derivatives has extended into neurobehavioral science. Some studies have assessed the effects of triazole compounds on behavior and neurological function in animal models . This compound could be of interest in understanding the impact of chemical exposure on the nervous system and behavior.

Safety and Hazards

将来の方向性

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The development of new chemical entities to overcome multi-drug resistant (MDR) TB infection, which would act via new mechanism of action, is one of the future directions .

作用機序

Target of Action

The primary targets of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol are mycobacterial cytochrome P450 enzymes (P450s) . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound also shows specificity towards CLK1 among other targets .

Mode of Action

The compound interacts with its targets by binding to the active site of mycobacterial CYP 125 and CYP 121 . This interaction inhibits the binding of cholesterol at the receptor site . The compound’s mode of action is important in terms of its antitubercular activity .

Biochemical Pathways

The compound affects the biochemical pathways involving mycobacterial cytochrome P450 enzymes. By inhibiting these enzymes, it disrupts the normal physiological functions of Mycobacterium tuberculosis

Pharmacokinetics

The compound’s interaction with human p450s is reported to be less, suggesting a potential for good bioavailability .

Result of Action

The compound exhibits potent in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium . It also displays excellent potency towards receptors in the micromolar range .

特性

IUPAC Name |

3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWCQEKKUKYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354134 | |

| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |

CAS RN |

91759-68-1 | |

| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

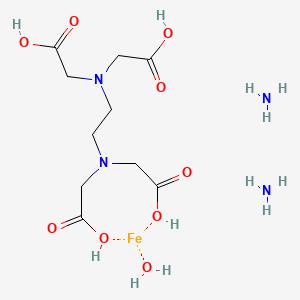

![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)

![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)